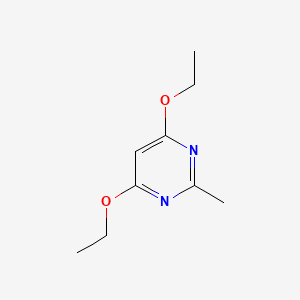

4,6-diethoxy-2-methylPyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Organic Synthesis and Medicinal Science

The pyrimidine ring system is a cornerstone of medicinal chemistry and organic synthesis, largely due to its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.com This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of new therapeutic agents. nih.govgsconlinepress.com The structural versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the fine-tuning of electronic and steric properties to achieve desired biological effects. nih.govresearchgate.net Consequently, pyrimidine derivatives have been successfully developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others. nih.govnih.gov

In organic synthesis, pyrimidines serve as versatile intermediates for the construction of more complex molecular architectures. slideshare.net The presence of the nitrogen atoms influences the reactivity of the ring, making it amenable to a variety of transformations, including nucleophilic and electrophilic substitutions. slideshare.net

Overview of Pyrimidine Derivatives: Structural Diversity and Research Landscape

The research landscape of pyrimidine derivatives is vast and continually expanding, driven by the quest for novel compounds with enhanced biological activity and unique chemical properties. The diversity of these derivatives stems from the ability to introduce a wide array of substituents at various positions on the pyrimidine ring. This structural diversification has led to the discovery of compounds with a broad spectrum of pharmacological activities. researchgate.netnih.gov

The introduction of different functional groups can significantly impact the molecule's polarity, lipophilicity, and ability to interact with biological targets. For instance, the strategic placement of substituents can lead to compounds that act as enzyme inhibitors, receptor agonists or antagonists, or intercalating agents for nucleic acids. The ongoing exploration of new synthetic methodologies further fuels the expansion of the chemical space occupied by pyrimidine derivatives, offering access to novel and complex structures. nih.govresearchgate.net

Specific Context of 4,6-Disubstituted Pyrimidines: Focus on 4,6-diethoxy-2-methylpyrimidine and Analogues

A notable example within this subclass is This compound . This compound, with its specific substitution pattern of two ethoxy groups at positions 4 and 6 and a methyl group at position 2, serves as a valuable scaffold in synthetic chemistry. Its analogues, such as 4,6-dimethoxy-2-methylpyrimidine (B80034) and 4,6-dihydroxy-2-methylpyrimidine (B75791), are also of significant interest. For instance, 4,6-dihydroxy-2-methylpyrimidine is a key intermediate in the synthesis of some pharmaceutical compounds and is also used in the production of certain high-energy materials. nbinno.comtsijournals.comresearchgate.net The dimethoxy analogue, 4,6-dimethoxy-2-methylsulfonylpyrimidine, is an important intermediate in the synthesis of some herbicides. asianpubs.orgnih.govgoogle.com

The synthesis of these 4,6-disubstituted pyrimidines often involves the condensation of a suitable amidine with a 1,3-dicarbonyl compound or its equivalent. For example, 4,6-dihydroxy-2-methylpyrimidine can be synthesized by the condensation of acetamidine (B91507) hydrochloride and diethyl malonate. nbinno.comresearchgate.netgoogle.com This dihydroxy derivative can then be converted to the corresponding 4,6-dichloro-2-methylpyrimidine (B42779), a versatile intermediate for introducing other functional groups. chemicalbook.comsigmaaldrich.com The synthesis of 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) has been achieved through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine. asianpubs.orgresearchgate.net

The study of this compound and its analogues provides valuable insights into the structure-activity relationships of this class of compounds, guiding the design of new molecules with tailored properties for various applications in medicinal chemistry and materials science.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 28824-75-1 | C9H14N2O2 | 182.22 |

| 4,6-dimethoxy-2-methylpyrimidine | 13566-48-8 | C7H10N2O2 | 154.17 |

| 4,6-dihydroxy-2-methylpyrimidine | 40497-30-9 | C5H6N2O2 | 126.11 |

| 4,6-dichloro-2-methylpyrimidine | 1780-26-3 | C5H4Cl2N2 | 163.00 |

| 4,6-dimethoxy-2-methylthiopyrimidine | 90905-46-7 | C7H10N2O2S | 186.23 |

| 4,6-dimethoxy-2-methylsulfonylpyrimidine | 189613-23-4 | C7H10N2O4S | 218.23 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-diethoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-12-8-6-9(13-5-2)11-7(3)10-8/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKZTWGERAEQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4,6 Diethoxy 2 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. This reactivity is further modulated by the substituents on the ring.

Displacement of Alkoxy Groups

The ethoxy groups at the C4 and C6 positions of 4,6-diethoxy-2-methylpyrimidine are susceptible to displacement by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction typically proceeds via a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Chemoselectivity Studies with Various Nucleophiles (e.g., amines)

The reaction of this compound with nucleophiles such as amines can exhibit chemoselectivity, where one of the two ethoxy groups may be preferentially displaced. This selectivity is governed by both electronic and steric factors. The C4 and C6 positions of the pyrimidine ring are electronically equivalent, but the presence of the C2-methyl group can introduce steric hindrance that may influence the approach of the nucleophile.

In reactions with amines, the substitution of an ethoxy group leads to the formation of the corresponding 4-amino-6-ethoxy-2-methylpyrimidine or 4,6-diaminopyrimidine (B116622) derivatives. The reaction conditions, such as temperature and the nature of the amine (primary, secondary, or tertiary), can significantly affect the outcome and selectivity of the reaction. mdpi.com For instance, the use of a bulky amine might favor substitution at the less sterically hindered position.

In some cases, particularly with strong nucleophiles like metal amides (e.g., KNH2 in liquid ammonia), the reaction may proceed through an alternative pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.orgnih.gov This mechanism involves the initial addition of the nucleophile, followed by the opening of the pyrimidine ring to form an open-chain intermediate, which then recyclizes to yield the substitution product. wikipedia.org

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is generally considered to be electron-deficient and therefore, unreactive towards electrophilic attack. bhu.ac.in The ring nitrogens strongly deactivate the ring towards electrophiles. However, the presence of electron-donating groups, such as the two ethoxy groups in this compound, can activate the ring sufficiently to allow for electrophilic substitution to occur, albeit often under harsh conditions.

Nitration Studies on Pyrimidine Derivatives

Nitration is a classic example of an electrophilic aromatic substitution reaction. For pyrimidine derivatives, nitration typically requires strong activating groups on the ring. The ethoxy groups in this compound are activating and direct incoming electrophiles to the C5 position, which is ortho and para to the activating groups.

The nitration of activated pyrimidines, such as those bearing hydroxyl or alkoxy groups, has been studied. For example, the nitration of 2-pyrimidone derivatives can afford the corresponding nitropyrimidone. bhu.ac.in In doubly activated systems, nitration can proceed under milder conditions. bhu.ac.in The nitration of this compound would be expected to yield 4,6-diethoxy-2-methyl-5-nitropyrimidine. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). libretexts.orgyoutube.com The general mechanism involves the attack of the pi electrons of the pyrimidine ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). youtube.comyoutube.com Subsequent deprotonation at the C5 position restores the aromaticity of the ring, yielding the final product.

| Reactant | Reagents | Product | Reference |

| 2-Pyrimidone | Nitrating agent | Nitropyrimidone | bhu.ac.in |

| Doubly-activated pyrimidines | Nitrating agent | Nitrated pyrimidine | bhu.ac.in |

| 2-Substituted pyrimidine-4,6-diones | Sulfuric acid | 5,5-gem-dinitropyrimidine-4,6-diones | nih.gov |

| 5,7-diamino pyrimidine derivative | Concentrated nitric acid | N-(5-amino-4,5-dihydro- wikipedia.orgwur.nlwur.nloxadiazolo[3,4-d]pyrimidin-7-yl)nitramide | rsc.org |

Ring Transformations and Rearrangement Pathways

Under certain reaction conditions, pyrimidine derivatives can undergo ring transformations and rearrangements, leading to the formation of different heterocyclic systems or isomeric pyrimidines.

Degenerate Ring Transformations

A degenerate ring transformation is a specific type of rearrangement where the pyrimidine ring is opened and then reclosed to form a pyrimidine ring that may be isomeric to the starting material. wur.nl This process often involves the exchange of one or more atoms of the ring with atoms from the reagent.

These transformations are frequently observed in the reactions of pyrimidines with strong nucleophiles, such as potassium amide in liquid ammonia (B1221849). wur.nl The mechanism often proceeds via the ANRORC pathway. wikipedia.orgacs.orgacs.org For this compound, a degenerate ring transformation could potentially be initiated by the attack of a nucleophile at C2 or C4/C6, leading to ring opening. The subsequent recyclization could then lead to an isomeric pyrimidine if the fragments recombine in a different orientation. For example, studies on 5-nitropyrimidine (B80762) with nitrogen-15-labeled amidines have provided mechanistic insights into such degenerate ring transformations. wur.nl

| Starting Material | Reagent | Transformation Type | Reference |

| Pyrimidine salts | Nucleophiles | Ring transformation | wur.nl |

| 5-Nitropyrimidine | 15N-labeled amidines | Degenerate ring transformation | wur.nl |

| Azolo[1,5-a]pyrimidine-6-carbonitriles | O- and N-nucleophiles | ANRORC-type reactions | rsc.org |

Ring Opening and Recyclization Mechanisms

The pyrimidine ring, while aromatic, possesses inherent electron deficiencies that make it susceptible to nucleophilic attack, which can lead to complex rearrangements including ring opening and recyclization. These transformations provide powerful synthetic routes to other heterocyclic systems.

One established mechanism for ring transformation involves the reaction of pyrimidines with potent nucleophiles, such as the amide ion (NH₂⁻) in liquid ammonia. For pyrimidine systems, the initial attack often occurs at the C-6 position. This addition forms an anionic sigma-adduct. The subsequent step involves the cleavage of the C(5)-C(6) bond, opening the ring to form a highly reactive intermediate. This open-chain species can then undergo recyclization. For instance, an intermediate l-amino-4-ethynyl-diazabutadiene derivative can cyclize via an internal nucleophilic attack of an amidine nitrogen onto the alkyne, leading to the formation of a different heterocyclic system like an s-triazine. Such reactions typically require drastic conditions when using weaker nucleophiles but proceed more readily with strong nucleophiles.

A more contemporary approach, termed a "deconstruction-reconstruction strategy," offers a versatile method for pyrimidine diversification. nih.gov This strategy involves activating the pyrimidine ring through N-acylation or N-alkylation, forming a pyrimidinium salt. This activation facilitates ring cleavage by a nucleophile, breaking the N1-C2 bond to generate a stable, acyclic iminoenamine intermediate. This key building block can then be "reconstructed" by reacting it with various dinucleophiles to form a diverse array of new heterocycles, including differently substituted pyrimidines or other five- and six-membered rings like pyrazoles and oxazoles. nih.gov

Table 1: Examples of Heterocycle Reconstruction from Pyrimidine-Derived Iminoenamine Intermediates This table illustrates the versatility of the deconstruction-reconstruction strategy, showing how a single pyrimidine precursor can be converted into various heterocyclic cores.

| Starting Pyrimidine Type | Recyclization Reagent | Resulting Heterocycle |

|---|---|---|

| Generic Pyrimidine | Amidines | 2-Substituted Pyrimidine |

| Generic Pyrimidine | Hydrazines | Pyrazole |

| Generic Pyrimidine | Hydroxylamine | 1,2-Oxazole (Isoxazole) |

| 4,5-Bipyrimidine | N-Phenylhydrazine | Pyrazole-Pyrimidine |

| Pyrazole-Pyrimidine | Hydroxylamine | Pyrazole-1,2-Oxazole |

Functional Group Interconversions on the Pyrimidine Core

Beyond ring transformations, the substituents on the this compound core can undergo various interconversions, allowing for molecular derivatization and the synthesis of analogues. The reactivity of each substituent is dictated by its position on the electron-deficient pyrimidine ring.

Modifications at the C-2 Methyl Group

The methyl group at the C-2 position exhibits enhanced reactivity due to its location between two electron-withdrawing ring nitrogen atoms. This electronic environment increases the acidity of the methyl protons, making them susceptible to deprotonation and subsequent reactions.

One significant transformation is the oxidation of the methyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can convert the C-2 methyl substituent into a carboxylic acid group. researchgate.net This reaction provides a direct route to 2-carboxy-4,6-diethoxypyrimidine, a valuable intermediate for further functionalization, such as amide or ester formation.

Furthermore, the acidity of the C-2 methyl protons facilitates condensation reactions with carbonyl compounds, particularly aldehydes. wikipedia.orglibretexts.org In the presence of a suitable base, the methyl group can be deprotonated to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon. Subsequent dehydration yields a C-2 styryl or vinyl-substituted pyrimidine. This reaction is a classical method for extending the carbon chain at the C-2 position.

Table 2: General Reactions at the C-2 Methyl Group of Pyrimidines

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Condensation | Aldehyde (R-CHO), Base | Styryl/Vinyl (-CH=CH-R) |

Transformations Involving C-4 and C-6 Ethoxy Groups

The C-4 and C-6 positions of the pyrimidine ring are highly electron-deficient, rendering them susceptible to nucleophilic aromatic substitution (SNAr). The ethoxy groups at these positions, while being activating groups, can function as leaving groups in the presence of strong nucleophiles.

A common transformation is amino-de-ethoxylation, where the ethoxy groups are displaced by ammonia or primary/secondary amines to yield the corresponding 4- and/or 6-aminopyrimidines. These reactions proceed through a nucleophilic addition-elimination (SNAE) mechanism, where the nucleophile attacks the carbon atom, forming a tetrahedral Meisenheimer-type intermediate, followed by the elimination of an ethoxide ion to restore aromaticity. While ethoxide is not an ideal leaving group compared to halides, the reaction can be driven to completion using strong nucleophiles or by applying heat.

Hydrolysis of the ethoxy groups is another potential interconversion. Under acidic or basic conditions, the ether linkages can be cleaved to yield hydroxyl groups. The resulting 4,6-dihydroxypyrimidine (B14393) exists predominantly in its more stable keto tautomeric form, 4,6-pyrimidinedione.

Table 3: Nucleophilic Substitution Reactions at the C-4 and C-6 Positions

| Reaction Type | Nucleophile | Reagent Example(s) | Resulting Functional Group |

|---|---|---|---|

| Amination | Amine | Ammonia (NH₃), Alkylamine (RNH₂) | Amino (-NH₂) or Alkylamino (-NHR) |

| Hydrolysis | Hydroxide/Water | NaOH (aq), H₃O⁺ | Hydroxyl (-OH), tautomerizes to Carbonyl (=O) |

An article on the advanced spectroscopic and structural elucidation of This compound cannot be generated as requested.

A thorough search of scientific literature and chemical databases did not yield specific experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, 2D NMR, HRMS, MS/MS, or IR spectra) for the compound "this compound." This information is essential for producing a scientifically accurate and detailed article according to the provided outline.

The available data pertains to structurally related but distinct compounds, such as dimethoxy or dihydroxy pyrimidine derivatives, which fall outside the strict scope of the instructions.

Advanced Spectroscopic and Structural Elucidation Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For pyrimidine (B1678525) derivatives, UV-Vis spectra provide insights into the π-electron system of the heterocyclic ring. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones, and the wavelengths of maximum absorbance (λmax) are characteristic of the molecule's structure.

The electronic spectra of pyrimidine derivatives are sensitive to substituents on the ring and the pH of the medium. Studies on analogous compounds, such as 4,6-dihydroxypyrimidine (B14393) derivatives, show that alkyl groups in the C2 position, like the methyl group in the target compound, tend to increase the basicity of the molecule. Conversely, electron-withdrawing groups decrease basicity nih.govresearchgate.net.

Protonation of the pyrimidine ring, which occurs in acidic media, significantly alters the electronic structure and, consequently, the UV spectrum. By monitoring the changes in absorbance at different acid concentrations, the basicity constants (pKb) can be determined. For instance, research on 6-hydroxy-2-methylpyrimidine-4(3H)-one demonstrates that protonation occurs in two stages, with each stage characterized by distinct changes in the UV spectrum nih.govresearchgate.net. The first protonation is believed to occur at a pyridine (B92270) nitrogen atom, followed by a second protonation at a carbonyl oxygen in strongly acidic solutions nih.gov. These studies are crucial for understanding the behavior of pyrimidine compounds in various chemical environments.

Table 1: Illustrative UV-Vis Spectral Data for a Related Pyrimidine Derivative in Neutral and Protonated Forms Data is for 6-hydroxy-2-methylpyrimidine-4(3H)-one and serves as an example.

| Form | λmax (nm) | log ε (M⁻¹cm⁻¹) |

|---|---|---|

| Free Base | 204, 254 | ~4.3, ~4.0 |

| Monocation | Varies with acid concentration | Varies |

Note: This interactive table showcases typical data obtained from UV-Vis basicity studies on a related compound. The exact values for 4,6-diethoxy-2-methylpyrimidine would require experimental determination.

X-ray Crystallography for Solid-State Structure Determination

For pyrimidine derivatives, crystallographic studies confirm the geometry of the heterocyclic ring, which is typically planar or nearly planar. For example, the crystal structure of a related compound, 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine, reveals an essentially planar molecule nih.gov. Such analyses are critical for validating molecular structures predicted by other spectroscopic methods and computational models. The data obtained from X-ray diffraction allows for the unambiguous determination of the molecular architecture.

Table 2: Example Crystal Data for a Structurally Similar Compound, 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀N₂O₂S |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 3.9537 |

| b (Å) | 7.1822 |

| c (Å) | 30.5723 |

Note: This interactive table presents crystallographic data for an analogous compound to illustrate the outputs of an X-ray diffraction study. nih.gov

The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular forces. These forces include hydrogen bonds, dipole-dipole interactions, and van der Waals forces libretexts.orgwikipedia.org. Understanding these interactions is key to predicting material properties such as melting point, solubility, and stability.

In the crystal lattice of pyrimidine derivatives, specific interactions dictate the supramolecular assembly. For 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine, molecules are linked into chains by weak C—H···N hydrogen bonds, and these chains are further arranged in layers nih.gov. Similarly, the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine shows that molecules are linked by intermolecular C—H···O hydrogen bonds researchgate.net. The nature and pattern of these interactions are highly dependent on the substituents present on the pyrimidine ring.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of how neighboring molecules interact.

The analysis generates a unique 3D surface for a molecule and can be broken down into a 2D "fingerprint plot," which summarizes the different types of intermolecular contacts and their relative prevalence. For example, Hirshfeld analysis performed on 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate quantified the contributions of various interactions, with H···H, O···H/H···O, and C···H/H···C contacts being the most significant nih.gov. This method allows for a detailed comparison of packing motifs across different crystal structures and provides insight into the forces driving crystal formation.

Table 3: Example Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrimidine Salt Data is for 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate and serves as an example.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 44.2 |

| O···H/H···O | 20.9 |

| C···H/H···C | 19.6 |

| N···H/H···N | 8.1 |

| C···C | 2.9 |

Note: This interactive table illustrates the quantitative data on intermolecular contacts provided by Hirshfeld surface analysis for a related pyrimidine derivative. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of chemical compounds and analyzing complex mixtures. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

For non-volatile pyrimidine derivatives, reverse-phase HPLC is a common method for purity analysis. An exemplary HPLC method for the related compound Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro-, uses a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier sielc.com. The retention time and peak purity from the chromatogram provide a reliable assessment of the compound's identity and purity.

GC is suitable for volatile and thermally stable compounds and is often used to monitor the progress of a chemical reaction. For instance, in the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, GC analysis was used to confirm the complete conversion of a reaction intermediate, ensuring the process was carried to completion before proceeding to the next step google.com. The purity of the final product was also confirmed by GC to be greater than 99% google.com.

Table 4: Example Chromatographic Conditions for Analysis of Related Pyrimidines

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Newcrom R1 (C18) | Acetonitrile and Water with Phosphoric Acid | UV-Vis or MS | Purity analysis of a nitro-pyrimidine derivative sielc.com |

Note: This interactive table provides examples of chromatographic conditions used for the analysis of similar pyrimidine compounds.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and energetic properties of molecules like 4,6-diethoxy-2-methylpyrimidine. nih.gov By modeling the electron density, DFT can accurately predict a variety of molecular properties. The B3LYP functional is a common hybrid correlation-functional used in these types of studies, often paired with a basis set like 6-31G* or higher for robust calculations. ijcce.ac.irresearchgate.net

A fundamental application of DFT is the geometric optimization of the molecule. youtube.com This process determines the most stable three-dimensional arrangement of atoms, the conformation with the minimum energy. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the two ethoxy groups attached to the pyrimidine (B1678525) ring.

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests the molecule is more likely to be reactive. Other properties that can be calculated include ionization potential, electron affinity, and the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. nih.govijcce.ac.ir

Table 1: Representative Electronic Properties Calculated by DFT for Pyrimidine Derivatives

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to the chemical reactivity and stability of the molecule. nih.gov |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. ijcce.ac.ir |

| Ionization Potential (IP) | The minimum energy required to remove an electron. | A measure of the molecule's reactivity. nih.gov |

| Electron Affinity (EA) | The energy released when an electron is added. | A measure of the molecule's ability to stabilize an added electron. nih.gov |

This table is representative of data obtained from DFT studies on pyrimidine derivatives.

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental results or assign structures.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a well-established approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in this compound, its theoretical NMR spectrum can be generated. These predicted shifts are often scaled using linear regression against experimental data from known compounds to improve accuracy. youtube.com This predictive capability is invaluable for confirming the chemical structure and assigning specific signals in a complex experimental spectrum. nih.gov

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) corresponding to transitions like π → π* and n → π*, providing insight into the molecule's chromophoric properties. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. mdpi.com

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The two ethoxy side chains can rotate, leading to various conformers. MD can track these rotations and determine the relative populations of different conformational states at a given temperature. This provides a more realistic understanding of the molecule's structure in a solution or other dynamic environment compared to a single optimized geometry. rsc.org Furthermore, if studying the interaction of this compound with a biological target like a protein, MD simulations can model the binding process, the stability of the resulting complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are involved. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scirp.org This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. nih.govthieme-connect.com For pyrimidine derivatives, QSAR models have been successfully developed for a range of biological activities, including anticancer, anti-HCV, and anti-inflammatory effects. scirp.orgnih.govresearchpublish.com

The first step in QSAR modeling is to calculate molecular descriptors for a set of pyrimidine derivatives with known biological activities. biointerfaceresearch.com These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. They can be categorized as:

1D: Constitutional (e.g., molecular weight, atom counts)

2D: Topological (e.g., connectivity indices)

3D: Geometric (e.g., molecular surface area, volume)

4D: Including conformational flexibility.

Software such as Dragon is often used to calculate thousands of these descriptors. researchpublish.comresearchgate.net

Once descriptors are calculated, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that creates a linear equation relating the most relevant descriptors to the biological activity. researchpublish.comscielo.br More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be used, especially when the structure-activity relationship is complex. nih.govtandfonline.com The development process involves selecting the most statistically significant descriptors and validating the model's predictive power using techniques like leave-one-out cross-validation (Q²) and external validation with a test set of compounds. tandfonline.comnih.gov

Table 2: Example of a QSAR Model for Pyrimidine Derivatives

| Statistical Parameter | Value | Significance |

| n | 60 | Number of compounds in the dataset. researchpublish.com |

| R² | 0.81 | Coefficient of determination; indicates the goodness of fit of the model. researchpublish.com |

| Q² | > 3 | Cross-validated correlation coefficient; indicates the predictive ability of the model. researchpublish.com |

| F-test | High value | Fischer's value; indicates the statistical significance of the model. tandfonline.com |

| Method | MLR | Multiple Linear Regression. researchpublish.com |

This table shows representative statistical validation parameters from a QSAR study on pyrimidine derivatives as HCV inhibitors. researchpublish.com

A validated QSAR model serves as a powerful predictive tool. scirp.org The model's equation reveals which molecular properties (represented by the selected descriptors) are most influential for the biological activity. For example, a QSAR study on pyrimidine derivatives as larvicides found that descriptors related to hydrophobicity (logP) and steric properties were crucial for activity. researchgate.netscielo.br

For a new or untested compound like this compound, its molecular descriptors can be calculated and plugged into the QSAR model equation. This allows for the prediction of its biological activity without the need for synthesis and biological testing. This predictive capability is highly valuable for screening large virtual libraries of compounds, prioritizing candidates for synthesis, and rationally designing new pyrimidine derivatives with enhanced potency. thieme-connect.comtandfonline.com

Molecular Docking and Ligand-Protein Interaction Studies

Binding Site Analysis and Interaction Modes

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of binding site analysis for related pyrimidine derivatives are well-established. For any given protein target, the binding site is a specific pocket or groove on the surface where a ligand can fit. Computational analysis of this site involves identifying key amino acid residues that can form favorable interactions with the ligand.

For a molecule like this compound, these interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The ethoxy and methyl groups provide hydrophobic character, allowing for interactions with nonpolar residues in the binding pocket.

The specific geometry and electronic properties of this compound, dictated by the positions of the ethoxy and methyl groups, would determine its precise fit and orientation within a particular binding site.

Identification of Potential Biological Targets

The pyrimidine core is a prevalent feature in inhibitors of various enzymes, making several protein families potential targets for this compound. Molecular docking studies on analogous compounds have highlighted these potential targets.

Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR): Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids, making it a key target for antimalarial and antibacterial drugs. nih.govdovepress.com Pyrimidine-based compounds are known inhibitors of DHFR. nih.gov Computational docking could be employed to assess the binding affinity of this compound to the active site of Pf-DHFR, comparing its potential efficacy to known inhibitors.

Oxidoreductase Enzymes: This broad class of enzymes catalyzes oxidation-reduction reactions. Some pyrimidine derivatives have been investigated as inhibitors of specific oxidoreductases. For instance, dihydropyrimidine (B8664642) scaffolds have been studied as potential lipoxygenase inhibitors. dovepress.com Molecular docking would be a primary tool to screen this compound against a panel of oxidoreductases to identify potential inhibitory activity.

Neuraminidase: Neuraminidase is a key enzyme on the surface of the influenza virus, and its inhibition can prevent viral replication. youtube.com While not a classical target for simple pyrimidines, the structural features of this compound could be evaluated for any potential interaction with the active site of neuraminidase through computational docking simulations.

Other potential targets for pyrimidine derivatives that have been explored through computational methods include cyclin-dependent kinases (CDK2/4/6) and phosphoinositide 3-kinases (PI3Ks), which are significant in cancer research. nih.govnih.gov

Reaction Pathway and Transition State Analysis (Computational Elucidation of Mechanisms)

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway and understand the factors that control the reaction's feasibility and rate.

The synthesis of 4,6-disubstituted-2-methylpyrimidines often involves the condensation of an amidine with a 1,3-dicarbonyl compound. For instance, the synthesis of the related 4,6-dihydroxy-2-methylpyrimidine (B75791) is achieved through the condensation of acetamidinium (B1228376) chloride and diethyl malonate. tsijournals.comtsijournals.com A computational study of this type of reaction would involve:

Reactant and Product Optimization: The three-dimensional structures and energies of the starting materials (e.g., a substituted amidine and a malonic ester derivative) and the final pyrimidine product are calculated.

Intermediate Identification: The structures of any stable intermediates along the reaction pathway, such as tetrahedral intermediates formed during the initial nucleophilic attack, are determined.

Transition State Searching: The highest energy point along the reaction coordinate between each step is located. This is the transition state, and its energy determines the activation energy of that step.

Energy Profile Construction: By connecting the energies of the reactants, intermediates, transition states, and products, an energy profile for the entire reaction can be constructed. This profile provides a detailed understanding of the reaction mechanism.

For this compound, a computational analysis of its synthesis would elucidate the step-by-step process of ring formation and help in optimizing reaction conditions. Furthermore, computational studies can be applied to understand the mechanisms of other reactions involving this compound, such as functional group transformations.

Role As Precursors and Intermediates in Complex Chemical Synthesis

Applications in Pharmaceutical Lead Compound Generation

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, and 4,6-diethoxy-2-methylpyrimidine derivatives are instrumental in generating novel drug candidates.

The 2-methylpyrimidine (B1581581) core is a critical component in the synthesis of advanced pharmaceutical agents. A prominent example is its role in the development of the oncology drug Dasatinib. While the direct synthesis of Dasatinib involves the use of 4,6-dichloro-2-methylpyrimidine (B42779), this key intermediate is itself synthesized from 4,6-dihydroxy-2-methylpyrimidine (B75791). nih.govnih.gov The initial step in one of Dasatinib's synthesis pathways is the nucleophilic coupling of 4,6-dichloro-2-methylpyrimidine with an aminothiazole carboxamide. nih.gov

The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor to the chloro-derivative, is achieved through the condensation of acetamidine (B91507) hydrochloride with either diethyl malonate or dimethyl malonate. nih.govnih.gov This underscores the importance of the 2-methylpyrimidine framework as a foundational element for building complex, biologically active molecules like Dasatinib.

The 4,6-disubstituted pyrimidine structure is recognized as a "privileged scaffold" in the design of various enzyme inhibitors, a critical area of drug discovery. Although direct synthesis routes starting from this compound for MTH1 and PDE3/4 inhibitors are not extensively detailed in readily available literature, the development of inhibitors based on this core structure is an active area of research.

For instance, various 4,6-disubstituted pyrimidine derivatives have been synthesized and investigated as potent inhibitors for targets like microtubule affinity-regulating kinase 4 (MARK4) and the heat shock factor 1 (HSF1) stress pathway. nih.govnih.gov Furthermore, the pyrimidine-2,4-dione core, a related structure, has been used to develop selective PDE4 inhibitors. nih.govunifi.it Pyrazolo-pyrimidine scaffolds have also yielded potent PDE4 inhibitors. nih.gov The development of dual M3 antagonists and PDE4 inhibitors has been achieved using 4,6-diaminopyrimidine (B116622) derivatives, highlighting the versatility of this chemical backbone in creating targeted therapeutic agents. researchgate.net

Utility in Agrochemical and Plant Growth Regulator Development

The pyrimidine moiety is a key feature in many modern agrochemicals, and this compound serves as a valuable intermediate in this sector.

Analogues of this compound are central to the production of potent herbicides. For example, 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides such as bispyribac-sodium (B1667525). unifi.it These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth, and are effective against a wide range of weeds in crops like rice. unifi.it The synthesis of these agrochemicals often involves the use of 2-methylsulfonyl-4,6-disubstituted-pyrimidines. researchgate.net

The synthesis of novel and effective agrochemicals relies on versatile building blocks. One synthetic strategy involves using 2-methylsulfonyl-4,6-disubstituted-pyrimidines to create 2-(4-hydroxyphenoxy)-4,6-disubstituted-pyrimidines. researchgate.net These intermediates are then further reacted to produce compounds like 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates, which have demonstrated significant herbicidal activity against monocotyledonous plants. researchgate.net The process for creating the key sulfonylated intermediate often starts with a compound like 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, which is first reacted with a methoxide (B1231860) and then oxidized to yield the highly reactive 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. nih.gov

Development of Energetic Materials and Industrial Chemicals

Beyond life sciences, the 2-methylpyrimidine core has found applications in the field of energetic materials. The dihydroxy analogue, 4,6-dihydroxy-2-methylpyrimidine, is a significant precursor in the synthesis of the insensitive high explosive 1,1-diamino-2,2-dinitroethylene, more commonly known as FOX-7. nih.gov The synthesis of this precursor is an area of study to develop more economic and environmentally friendly processes, given its importance in both the explosive and pharmaceutical industries. nih.govnih.gov The development of high-energy-density materials (HEDMs) is a continuing field of research, with a focus on creating compounds that offer a balance of high density, thermal stability, and powerful performance.

Compound Information

Synthesis of High-Energy Compounds from Pyrimidine Precursors (e.g., FOX-7)

The synthesis of high-energy, low-sensitivity materials is a critical area of modern chemistry. One of the most promising of these materials is 1,1-diamino-2,2-dinitroethylene, commonly known as FOX-7. While multiple synthetic routes to FOX-7 exist, a key method relies on a pyrimidine-based precursor. researchgate.net The established pathway involves the use of 4,6-dihydroxy-2-methylpyrimidine, a structurally related analogue of this compound. sciencemadness.org

The synthesis commences with the condensation of acetamidine hydrochloride and diethyl malonate using a base like sodium ethoxide in ethanol (B145695), which produces 4,6-dihydroxy-2-methylpyrimidine. sciencemadness.org This pyrimidine derivative is then subjected to nitration. This critical step transforms the pyrimidine ring into a highly energetic intermediate, which subsequently undergoes hydrolytic cleavage to yield the final FOX-7 compound. sciencemadness.orgdtic.mil The nitration of 2-methyl-4,6-pyrimidinedione followed by aqueous hydrolysis is a method employed in pilot-plant scale production of FOX-7, with yields around 80%. dtic.mil

While the dihydroxy- derivative is the documented precursor, the underlying pyrimidine core is the essential reactive element. The general synthetic pathway highlights the role of substituted 2-methylpyrimidines in constructing complex, energy-rich molecules.

Table 1: Synthesis Routes to FOX-7 from Pyrimidine Precursors

| Precursor | Key Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| 4,6-dihydroxy-2-methylpyrimidine | Nitrating mixture (e.g., HNO₃/H₂SO₄), Water | 2-dinitromethylene-5,5-dinitrodihydropyrimidine-4,6-dione | 1,1-diamino-2,2-dinitroethylene (FOX-7) | sciencemadness.org |

Industrial Process Applications of Pyrimidine Intermediates

In the realm of industrial chemistry, pyrimidine intermediates are indispensable building blocks, particularly in the agrochemical sector. The dialkoxy-substituted pyrimidines, such as the closely related 4,6-dimethoxy-2-methylpyrimidine (B80034) derivatives, are of significant commercial importance. asianpubs.org

A prominent industrial application is the synthesis of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium and pyribenzoxim. asianpubs.org The key intermediate for these herbicides is often 4,6-dimethoxy-2-methylsulfonylpyrimidine. asianpubs.orggoogle.com This compound is typically prepared from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, which is first reacted with an alkali metal methoxide to produce 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine. This intermediate is then oxidized to the final methylsulfonyl product. google.com This process has been optimized for industrial scale to be economically and ecologically advantageous. google.com

The synthesis of 4,6-dialkoxy-2-alkylthiopyrimidines, the general class to which this compound belongs, can be achieved in one step from 4,6-dihydroxypyrimidines, highlighting their accessibility for various applications. google.com While the dimethoxy analogue is prevalent in herbicide synthesis, the similar structure of this compound positions it as a potential intermediate for analogous or novel active compounds where different solubility or reactivity properties are desired.

Table 2: Industrial Applications of Related Pyrimidine Intermediates

| Intermediate | Application Area | Specific Product(s) | Reference |

|---|---|---|---|

| 4,6-dimethoxy-2-methylsulfonylpyrimidine | Agrochemicals (Herbicides) | Bispyribac-sodium, Pyribenzoxim | asianpubs.org |

| 4,6-dimethoxy-2-methylsulfonylpyrimidine | Pharmaceuticals | Nonpeptidic endothelin-A receptor antagonists | chemicalbook.com |

| 4,6-dihydroxypyrimidine (B14393) derivatives | Agrochemicals, Pharmaceuticals | Precursors for 4,6-dialkoxy-2-alkylthiopyrimidines | google.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1-diamino-2,2-dinitroethylene (FOX-7) |

| 2-dinitromethylene-5,5-dinitrodihydropyrimidine-4,6-dione |

| 2-methyl-4,6-pyrimidinedione |

| 4,6-dichloro-2-(methylthio)-1,3-pyrimidine |

| This compound |

| 4,6-dihydroxy-2-methylpyrimidine |

| 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine |

| 4,6-dimethoxy-2-methylsulfonylpyrimidine |

| Acetamidine hydrochloride |

| Bispyribac-sodium |

| Dasatinib |

| Diethyl malonate |

| Nitric Acid (HNO₃) |

| Pyribenzoxim |

| Sodium ethoxide |

Investigations into Pharmacological and Biological Activities Excluding Clinical Human Trials, Dosage, Safety/adverse Effects

Broad-Spectrum Biological Activity Screening of Pyrimidine (B1678525) Derivatives

The inherent bioactivity of the pyrimidine nucleus has led to its classification as a "privileged scaffold" in medicinal chemistry. jmaterenvironsci.com Derivatives of pyrimidine have been synthesized and screened against a wide array of biological targets, demonstrating significant potential in various therapeutic areas. nih.govnih.gov

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

Pyrimidine derivatives are a well-established class of antimicrobial agents. jmaterenvironsci.comnih.gov Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with microbial DNA synthesis. medwinpublishers.com

A variety of pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. sigmaaldrich.com For instance, a series of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines were synthesized and screened for their antibacterial activity against several Gram-positive bacterial strains. ijpsonline.com Some of these compounds exhibited better minimum inhibitory concentrations (MICs) than the standard drugs sulphamethoxazole and trimethoprim. ijpsonline.com

In other studies, newly synthesized pyrimidine and pyrimidopyrimidine analogs have shown excellent antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrimidine ring. jmaterenvironsci.comsigmaaldrich.com For example, in a series of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine derivatives, the compound containing a dimethylamino group showed moderate activity against several bacteria and C. albicans. jmaterenvironsci.com

Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidine (Compound II) | Gram-positive strains | N/A | Better than sulphamethoxazole and trimethoprim | ijpsonline.com |

| 4-Amino-6-aryl-2-(methylamino)-pyrimidine-5-carbonitrile (Compound 6c) | S. aureus | 18 | N/A | nih.gov |

| 4-Amino-6-aryl-2-(methylamino)-pyrimidine-5-carbonitrile (Compound 6c) | B. subtilis | 17 | N/A | nih.gov |

| 4-Amino-6-aryl-2-(methylamino)-pyrimidine-5-carbonitrile (Compound 6c) | E. coli | 16 | N/A | nih.gov |

| 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine (Compound 3) | P. aeruginosa | 15 | 12.50 | jmaterenvironsci.com |

| 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine (Compound 3) | B. subtilis | 14 | 6.00 | jmaterenvironsci.com |

| 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine (Compound 3) | S. aureus (MRSA) | 13 | 23.50 | jmaterenvironsci.com |

Antiviral Activity Studies (e.g., anti-influenza, anti-HIV)

The structural similarity of pyrimidines to the nucleobases makes them prime candidates for the development of antiviral agents. nih.govekb.eg Many pyrimidine derivatives function by inhibiting viral replication processes. ekb.eg For example, some pyrimidine derivatives have been reported to show activity against the influenza virus and Human Immunodeficiency Virus (HIV). nih.gov Dihydropyrimidine (B8664642) derivatives, in particular, have been investigated for their antiviral properties, with some compounds entering clinical trials. ekb.eg

Anti-Inflammatory Potential Investigations

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties. pharmjournal.runih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. nih.gov The anti-inflammatory potential of several pyrimidine derivatives has been evaluated using various in vitro and in vivo models. For instance, some N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides have shown high anti-inflammatory activity and are considered promising non-steroidal anti-inflammatory drugs (NSAIDs). pharmjournal.ru

In a study on 2′-hydroxy-4′,6′-dimethoxychalcone, a compound with a related structural motif, significant inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production was observed in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. mdpi.com This compound also reduced the expression of inflammatory cytokines. mdpi.com Another study on dihydropyrimidinone derivatives showed that they could counter inflammation in a carrageenan-induced hind paw edema model. nih.gov

Anti-Inflammatory Activity of Selected Pyrimidine and Related Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | In vivo analgesic and anti-inflammatory tests | High activity, recommended for further study as perspective NSAIDs | pharmjournal.ru |

| 2′-Hydroxy-4′,6′-dimethoxychalcone | LPS-stimulated RAW 264.7 cells | Inhibited production of NO, PGE2, and inflammatory cytokines | mdpi.com |

| Dihydropyrimidinone derivatives (Compounds 4a and 4b) | Carrageenan-induced hind paw edema | Highest anti-inflammatory potential with 1.011 mm ± 0.247 mg/kg and 1.447 ± 0.212 mg/kg | nih.gov |

Anticancer Activity Research (Cellular/Molecular Mechanisms)

The resemblance of the pyrimidine structure to the nucleotide bases of DNA and RNA has made it a valuable scaffold in the development of anticancer agents. nih.gov Pyrimidine derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. medwinpublishers.com

Numerous studies have reported the antiproliferative activity of pyrimidine derivatives against a range of cancer cell lines. nih.govmdpi.com For example, a series of quinazoline-based pyrimidodiazepines demonstrated significant antiproliferative activity, with some compounds showing high cytostatic and cytotoxic effects against multiple cancer cell lines. nih.gov In another study, some pyrimidine and pyrimidopyrimidine analogs exhibited high cytotoxic activities against colorectal carcinoma, breast cancer, and hepatocellular carcinoma cell lines, with IC50 values comparable to the reference drug doxorubicin. nih.gov

Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Quinazoline-chalcone (Compound 14g) | K-562 (leukemia) | GI50: 0.622 μM | nih.gov |

| Quinazoline-chalcone (Compound 14g) | HCT-116 (colon cancer) | GI50: between 0.622–1.81 μM | nih.gov |

| Pyrimidodiazepine (Compound 16c) | Various cancer cell lines | 10.0-fold higher cytotoxic activity than doxorubicin | nih.gov |

| Pyrimidopyrimidine analog (Compound 3b) | HCT-116 (colorectal carcinoma) | IC50: 1.52 μM | nih.gov |

| Pyrimidopyrimidine analog (Compound 10b) | MCF-7 (breast cancer) | IC50: 1.25 μM | nih.gov |

| Pyrimidopyrimidine analog (Compound 10c) | HEPG-2 (hepatocellular carcinoma) | IC50: 1.33 μM | nih.gov |

Specific Biological Target Elucidation and Modulation

To understand the mechanisms underlying their broad biological activities, researchers have investigated the interactions of pyrimidine derivatives with specific molecular targets, particularly enzymes.

Enzyme Inhibition Kinetics and Mechanisms (e.g., DHFR, Neuraminidase, Kinase Enzymes)

The inhibitory activity of pyrimidine derivatives against various enzymes is a key aspect of their pharmacological effects. medwinpublishers.com Dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis, is a common target for antimicrobial and anticancer pyrimidine derivatives. medwinpublishers.com

More recent studies have focused on other enzymatic targets. For instance, a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were identified as potent xanthine (B1682287) oxidase (XO) inhibitors, with some compounds showing IC50 values comparable to the drug febuxostat. nih.gov Lineweaver-Burk plot analysis revealed that a representative compound from this series acted as a mixed-type inhibitor of XO. nih.gov In another study, dihydropyrimidinone derivatives were identified as promising urease inhibitors, with some compounds being significantly more potent than the reference inhibitor thiourea (B124793). ekb.eg

Furthermore, the inhibition of cytochrome P450 enzymes by certain substrates, including some with pyrimidine-like structures, has been studied to understand drug metabolism and potential drug-drug interactions. nih.gov Kinetic models have been developed to describe the substrate inhibition of these enzymes. nih.gov

Receptor Binding and Signaling Pathway Interference

There is no available scientific literature detailing the interaction of 4,6-diethoxy-2-methylpyrimidine with any biological receptors. Specifically, no studies were found that investigate its potential binding to, or interference with, IgE/IgG receptor signaling pathways or its activity as an α1-adrenoceptor antagonist. While other heterocyclic compounds, such as certain quinoline (B57606) derivatives, are known α1-adrenoceptor antagonists, this activity has not been reported for this compound. Similarly, the extensive research on IgE and IgG signaling in mast cells and other immune cells does not mention this compound as a modulator.

Mechanistic Studies of Biological Action

In the absence of confirmed biological activity, there have been no mechanistic studies at the molecular or cellular level for this compound.

Molecular Interactions with Biomacromolecules

No research is available that describes the molecular interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding, between this compound and any specific biomacromolecules like proteins or nucleic acids.

Cellular Pathway Perturbation Analysis

There is no data from cellular assays that would indicate which, if any, cellular pathways are perturbed by this compound. Computational methods for predicting pathway perturbations exist, but their application to this specific compound has not been published.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-diethoxy-2-methylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 4,6-dichloro-2-methylpyrimidine can be reacted with sodium ethoxide in ethanol under reflux (60–80°C) to introduce ethoxy groups. Optimization includes varying catalysts (e.g., K₂CO₃ or NaH), solvent polarity, and temperature to improve yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical . Monitoring reaction progress with TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography provides precise molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking), as demonstrated for related pyrimidines .

- NMR spectroscopy (¹H, ¹³C) identifies substituent patterns: ethoxy groups show characteristic δ~1.3–1.5 ppm (triplet, CH₃) and δ~4.0–4.3 ppm (quartet, OCH₂) .

- FT-IR confirms functional groups (C-O stretch at ~1250 cm⁻¹, pyrimidine ring vibrations at ~1600 cm⁻¹) .

Q. What are the key stability considerations for this compound under various experimental conditions?

- Methodological Answer :

- Thermal stability : Decomposition occurs above 200°C; store at ambient temperature in inert atmospheres (N₂ or Ar) .

- Light sensitivity : Protect from UV exposure to prevent photodegradation; use amber glassware .

- Hydrolysis : Susceptible to acidic/basic conditions; avoid aqueous solutions at extreme pH. Stability tests via accelerated aging (40°C/75% RH) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., methoxy vs. ethoxy substitutions) or assay variability. Strategies include:

- Comparative bioassays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) .

- Structural-activity relationship (SAR) studies using X-ray/NMR data to correlate substituent effects with activity .

- Meta-analysis of published datasets to identify confounding variables (e.g., solvent choice, purity thresholds >95%) .

Q. What computational approaches best predict the reactivity of this compound in derivatization reactions?

- Methodological Answer :

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, ethoxy groups lower LUMO energy, enhancing electrophilicity at C-5 .

- Molecular dynamics simulations model solvent effects on reaction pathways (e.g., ethanol vs. DMF) .

- Docking studies predict binding affinities for target proteins (e.g., kinase inhibitors) .

Q. What strategies address low yields in multi-step syntheses involving this compound intermediates?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during subsequent steps .

- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP) improve selectivity .

- Flow chemistry : Continuous processing minimizes intermediate degradation and improves scalability .

Q. How can reaction mechanisms for this compound derivatization be elucidated?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to track substituent incorporation via MS/NMR .

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., temperature, pH) to identify rate-determining steps .

- In-situ spectroscopy : Raman or IR probes detect transient intermediates (e.g., enolates) .

Q. How can crystallographic data be correlated with physicochemical properties like solubility or bioavailability?

- Methodological Answer :

- Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) to predict solubility .

- LogP calculations : Pair crystal lattice energies (from X-ray data) with partition coefficients to model membrane permeability .

- Polymorph screening : Identify crystal forms with enhanced dissolution rates using solvent-drop grinding or high-throughput crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.